molecular formula C23H31N5O B2938207 5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896836-39-8

5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2938207
CAS No.: 896836-39-8
M. Wt: 393.535
InChI Key: DOFMZDQFRDJCIS-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C23H31N5O and a molecular weight of 393.53 g/mol . It features a pyrazolo[1,5-a]pyrimidine core structure, a scaffold recognized in medicinal chemistry for its diverse bioactivity and its ability to serve as a mimic for purine bases in biological systems . Compounds within the pyrazolo[1,5-a]pyrimidine class have been extensively investigated in various therapeutic areas. Scientific literature indicates that this structural family has been explored as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb), showcasing potential in addressing drug-resistant forms of the disease . Furthermore, related analogues have been reported in contexts such as VEGF/src inhibition, apoptosis induction, and as cyclin-dependent kinase inhibitors, highlighting the broad research utility of this pharmacophore . The presence of the morpholine group in the side chain is a common feature in drug discovery, often employed to optimize physicochemical properties and pharmacokinetic profiles. This product is intended for research applications only and is not intended for human therapeutic, diagnostic, or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-tert-butyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-23(2,3)20-16-21(24-10-7-11-27-12-14-29-15-13-27)28-22(26-20)19(17-25-28)18-8-5-4-6-9-18/h4-6,8-9,16-17,24H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFMZDQFRDJCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄
  • Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit kinases that are crucial for cell proliferation and survival.
  • Modulation of Receptor Activity : The morpholinopropyl group may enhance the compound's affinity for various receptors, potentially leading to altered cellular responses.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Results indicate effective inhibition, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Value (µM)Reference
AntitumorMCF-7 (breast cancer)12.5
AntitumorA549 (lung cancer)15.0
AntimicrobialE. coli8.0
AntimicrobialS. aureus10.0

Case Study: Antitumor Efficacy

In a study published in Cancer Research, the compound was administered to SCID mice bearing IGROV1 tumors. The results indicated a substantial reduction in tumor size compared to control groups, highlighting its potential as an effective antitumor agent.

Case Study: Antimicrobial Evaluation

A separate investigation into the antimicrobial properties revealed that this compound exhibited potent activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. This suggests its potential as a lead candidate for developing new antibiotics.

Comparison with Similar Compounds

Table 1: Impact of Position 3 Substituents

Substituent Key Properties Example Compound (Evidence ID)
Phenyl Baseline hydrophobicity Main compound
4-Chlorophenyl Enhanced target binding via halogen bonding 5-tert-butyl-3-(4-chlorophenyl)...
4-Fluorophenyl Improved metabolic stability Compounds 22–44
3-Trifluoromethylphenyl Increased lipophilicity Pir-14-1

Substituent Variations at Position 5

The tert-butyl group distinguishes the main compound from other analogs:

  • Methyl/Isopropyl : Smaller alkyl groups (e.g., 5-methyl in ) reduce steric hindrance but may decrease metabolic stability .
  • Bromine : In , bromine at position 5 allows for further functionalization via Suzuki coupling, enabling diversification of the scaffold .
  • Cyclopropyl : Cyclic substituents (e.g., in ) may optimize conformational flexibility for target engagement .

Table 2: Impact of Position 5 Substituents

Substituent Key Properties Example Compound (Evidence ID)
tert-Butyl High lipophilicity, metabolic stability Main compound
Methyl Reduced steric bulk 5-methyl-3-(4-methoxyphenyl)...
Bromine Facilitates synthetic diversification 5-bromo-N-(2-(2-((TBS)oxy)ethyl)...

Variations in the Position 7 Side Chain

The 3-morpholinopropylamine group is critical for solubility and target interactions:

  • Pyridin-2-ylmethyl : Compounds in and replace morpholine with pyridine, which may enhance π-π stacking but reduce solubility .
  • Thiocyanate : describes a thiocyanate-substituted analog, which could introduce covalent binding capabilities .

Table 3: Impact of Position 7 Side Chains

Side Chain Key Properties Example Compound (Evidence ID)
3-Morpholinopropylamine Balanced solubility and flexibility Main compound
Pyridin-2-ylmethyl Enhanced π-π stacking 2-ethyl-5-methyl-3-phenyl...
Cyclopentyl Increased hydrophobicity 5-tert-butyl-3-(4-chlorophenyl)...

Anti-Mycobacterial Activity

  • Fluorinated analogs (e.g., 3-(4-fluorophenyl) in ) show potent anti-mycobacterial activity (IC₅₀ < 1 µM), suggesting substituent-driven efficacy .

Physicochemical Properties

  • LogP : The tert-butyl group increases LogP (~4.5 estimated), whereas morpholine mitigates this via polarity.
  • Solubility : Morpholine’s oxygen enhances aqueous solubility compared to purely hydrophobic side chains (e.g., cyclopentyl in ).

Q & A

Q. How to address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles: Define critical process parameters (CPPs) like reaction time/temperature via Design of Experiments (DoE). Use inline PAT (Process Analytical Technology) tools (e.g., FTIR for reaction monitoring). Purification via preparative HPLC ensures consistency in purity (>98%) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Compare curves via F-test or extra sum-of-squares F-test. Software like GraphPad Prism or R packages (drc) facilitate analysis. Report confidence intervals and replicate numbers (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.